4-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one
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Overview
Description
4-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with a piperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloronicotinic acid with piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
4-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-5-(pyridin-2-yl)pyridin-2(1H)-one
- 4-Methyl-5-(piperidin-3-yl)pyridin-2(1H)-one
- 4-Methyl-5-(piperidin-4-yl)pyridin-2(1H)-one
Uniqueness
4-Methyl-5-(piperidin-2-yl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its piperidine moiety enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H16N2O |
---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
4-methyl-5-piperidin-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H16N2O/c1-8-6-11(14)13-7-9(8)10-4-2-3-5-12-10/h6-7,10,12H,2-5H2,1H3,(H,13,14) |
InChI Key |
CIPBBSUYGYRBKZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)NC=C1C2CCCCN2 |
Origin of Product |
United States |
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